molecular formula C8H8ClNO B2552729 (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228550-53-5

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No. B2552729
CAS RN: 1228550-53-5
M. Wt: 169.61
InChI Key: JMNUJABIUFDNFZ-SSDOTTSWSA-N
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Description

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine, also known as 7-chloro-2,3-dihydrobenzofuran-3-amine, is a synthetic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzofuran, a heterocyclic aromatic compound that is found in many natural products.

Scientific Research Applications

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine is used in scientific research as a tool to study the structure and function of various proteins and enzymes. It has been found to bind to several proteins, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used to study the structure and function of other enzymes such as cytochrome P450 and G-protein coupled receptors. In addition, this compound has been used to study the effect of drugs on the nervous system, as well as to develop new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine is not yet fully understood. However, it is believed to bind to specific proteins and enzymes, resulting in a change in their structure and function. For example, when this compound binds to acetylcholinesterase, it causes the enzyme to become less active and thus reduces the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine are not yet fully understood. However, it has been found to bind to several proteins and enzymes, resulting in changes in their structure and function. It has also been found to affect the activity of neurotransmitters, such as acetylcholine, which can lead to changes in behavior and cognition. In addition, this compound has been shown to have an effect on the regulation of cell growth and metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in solution. This compound is also relatively non-toxic and has a low solubility, making it suitable for use in a variety of laboratory experiments. However, this compound has a low affinity for most proteins and enzymes, which can limit its usefulness in certain experiments. In addition, this compound is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

The potential future directions for (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In addition, this compound could be used to study the structure and function of other proteins and enzymes, as well as to develop new drugs for the treatment of various diseases. Finally, this compound could be used to study the effects of drugs on the nervous system, as well as to develop new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through a multi-step process. The first step involves the reaction of benzofuran-3-sulfonyl chloride with (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine-dihydrobenzofuran in the presence of a base. This reaction results in the formation of a sulfonamide, which can then be reduced to the desired product using sodium borohydride. The reaction is generally carried out in a polar solvent such as dimethylformamide.

properties

IUPAC Name

(3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNUJABIUFDNFZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine

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